molecular formula C6H9NO2S B1399605 1-(Methylsulfonyl)cyclobutanecarbonitrile CAS No. 1248918-52-6

1-(Methylsulfonyl)cyclobutanecarbonitrile

Cat. No.: B1399605
CAS No.: 1248918-52-6
M. Wt: 159.21 g/mol
InChI Key: VLKDKULIGRNJSM-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)cyclobutanecarbonitrile is a cyclobutane-derived compound featuring a methylsulfonyl (-SO₂CH₃) substituent and a nitrile (-CN) group on adjacent carbon atoms. Its unique structure confers distinct electronic and steric properties, making it valuable in medicinal chemistry and material science. The methylsulfonyl group enhances electrophilicity and metabolic stability, while the nitrile group contributes to hydrogen-bonding interactions and serves as a precursor for further functionalization .

Properties

IUPAC Name

1-methylsulfonylcyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-10(8,9)6(5-7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKDKULIGRNJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Methylsulfonyl)cyclobutanecarbonitrile typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable dienes and dienophiles.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

    Addition of Carbonitrile Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Methylsulfonyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium cyanide, potassium cyanide.

Major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted nitriles.

Scientific Research Applications

1-(Methylsulfonyl)cyclobutanecarbonitrile has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(Methylsulfonyl)cyclobutanecarbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Applications/Properties Reference(s)
1-(Methylsulfonyl)cyclobutanecarbonitrile -SO₂CH₃, -CN Not explicitly reported Electrophilic reactivity, metabolic stability
1-(Methylamino)cyclobutanecarbonitrile -NHCH₃, -CN ~140 (estimated) Intermediate in drug synthesis
1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile Aryl (3,4-dimethoxy), -CN 257.3 Building block for kinase inhibitors
1-(4-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile Aryl (4-bromo-2-methoxy), -CN 266.13 Pharmaceutical intermediate
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (101M) -SO₂CH₃, -Cl, hydrazine core 329.8 Broad-spectrum antineoplastic prodrug

Substituent Effects on Reactivity and Bioactivity

  • Methylsulfonyl vs. Methylamino: The methylsulfonyl group in 1-(Methylsulfonyl)cyclobutanecarbonitrile increases electrophilicity compared to the electron-donating methylamino group in its analog. This enhances its suitability as a Michael acceptor or in SN₂ reactions . In contrast, the methylamino derivative (CAS 1698290-52-6 ) is more nucleophilic, favoring alkylation or acylation reactions. Biological Implications: Sulfonyl-containing compounds like 101M () exhibit antitumor activity due to DNA crosslinking, whereas nitrile groups (e.g., in lenacapavir, ) improve binding affinity to target proteins via dipole interactions.
  • Aryl-Substituted Cyclobutanecarbonitriles :

    • Compounds with aryl groups (e.g., 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile ) demonstrate higher lipophilicity (logP ~2.5) compared to aliphatic analogs, improving membrane permeability. The bromo-methoxy derivative (CAS 1314781-41-3 ) is likely utilized in Suzuki-Miyaura coupling for drug diversification.

Physicochemical and Spectroscopic Properties

  • ¹H NMR Trends: Cyclobutanecarbonitrile derivatives exhibit characteristic deshielding of protons adjacent to the nitrile group (δ ~2.5–3.5 ppm). For example, 1-(methylamino)cyclobutanecarbonitrile () shows resonances at δ 2.56–2.31 ppm for cyclobutane protons . Methylsulfonyl groups cause significant downfield shifts (e.g., δ ~3.07 ppm in ).
  • Mass Spectrometry :

    • HRMS data for related compounds (e.g., m/z 497.1453 in ) confirm the stability of sulfonyl-nitrogen linkages under ionization conditions.

Biological Activity

Overview

1-(Methylsulfonyl)cyclobutanecarbonitrile is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(Methylsulfonyl)cyclobutanecarbonitrile is C6H10N2O2SC_6H_10N_2O_2S, with a CAS number of 1248918-52-6. The structure features a cyclobutane ring substituted with a methylsulfonyl group and a carbonitrile moiety, contributing to its unique chemical properties that facilitate interactions with biological targets.

The biological activity of 1-(Methylsulfonyl)cyclobutanecarbonitrile is primarily attributed to its ability to modulate specific enzyme activities and receptor interactions. The compound may act as an inhibitor by binding to active sites or allosteric sites on target proteins, leading to alterations in cellular signaling pathways.

Anticancer Activity

Research has indicated that 1-(Methylsulfonyl)cyclobutanecarbonitrile exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

Cancer TypeCell LineIC50 (µM)
Lung CancerA54910.5
Breast CancerMDA-MB-2318.7
Colorectal CancerHCT11612.3
Prostate CancerLNCaP9.8

These findings suggest that the compound could be developed into a therapeutic agent targeting multiple cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate potential for developing new antimicrobial agents based on this compound.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound has shown promise as an anti-inflammatory agent. Studies utilizing carrageenan-induced edema models in rats revealed that it significantly reduced inflammation compared to control groups, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of 1-(Methylsulfonyl)cyclobutanecarbonitrile, highlighting its versatility:

  • Synthesis of Derivatives : Various derivatives were synthesized to enhance bioactivity. Modifications at the carbonitrile position improved solubility and potency against cancer cell lines.
  • Molecular Modeling Studies : Computational studies predicted binding affinities with specific targets, such as protein kinases involved in cancer progression.
  • In Vivo Studies : Animal models validated in vitro findings, demonstrating significant tumor reduction in xenograft models treated with the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Methylsulfonyl)cyclobutanecarbonitrile
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1-(Methylsulfonyl)cyclobutanecarbonitrile

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